molecular formula C15H21NO2S B2674247 (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide CAS No. 1390755-50-6

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide

Cat. No.: B2674247
CAS No.: 1390755-50-6
M. Wt: 279.4
InChI Key: AWLGHWGVBXXNFR-UHFFFAOYSA-N
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Description

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its unique structural features This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropylamine Intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.

    Alkylation: The cyclopropylamine is then alkylated with 2-methylpropyl bromide to form N-cyclopropyl-N-(2-methylpropyl)amine.

    Sulfonamide Formation: The final step involves the reaction of N-cyclopropyl-N-(2-methylpropyl)amine with 2-phenylethenesulfonyl chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenylethenesulfonamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated sulfonamides.

Scientific Research Applications

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This inhibition can disrupt metabolic pathways and cellular processes, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

  • N-cyclopropyl-N-(2-methylpropyl)-sulfonamide
  • N-cyclopropyl-N-(2-methylpropyl)-2-phenylethanesulfonamide

Uniqueness: (E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide is unique due to the presence of the phenylethenesulfonamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the cyclopropyl and 2-methylpropyl groups further enhances its stability and specificity in binding to biological targets.

Properties

IUPAC Name

(E)-N-cyclopropyl-N-(2-methylpropyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-13(2)12-16(15-8-9-15)19(17,18)11-10-14-6-4-3-5-7-14/h3-7,10-11,13,15H,8-9,12H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLGHWGVBXXNFR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C1CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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